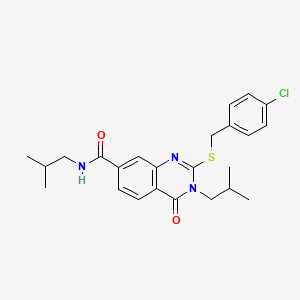
4-Amino-3-methylbenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Amino-3-methylbenzene-1-thiol” is a chemical compound with the molecular formula C7H9NS . It is also known by other names such as “3-methylbenzene-1-thiol”, “m-toluenethiol”, “3-methylthiophenol”, “3-thiocresol”, “benzenethiol, 3-methyl”, “m-methylbenzenethiol”, “m-methylthiophenol”, “3-mercaptotoluene”, “m-tolylmercaptan”, and "m-mercaptotoluene" .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a novel heterocyclic methyl-substituted pyridine Schiff base transition metal complexes of Fe (III), Co (III), Cu (II), and Ni (II) have been designed and synthesized by reacting metal acetate or metal salts (FeCl 3, CoOAc, CuOAc, NiOAc), with substituted heterocyclic ligand .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CC1=CC=CC(S)=C1 . The molecular weight of this compound is 124.20 g/mol .Scientific Research Applications
Biochemical Analysis and Protein Research
Research has shown that 4-Amino-3-methylbenzene-1-thiol, through its thiol group, plays a critical role in biochemical analysis, particularly in the measurement of amino groups in proteins and peptides. Fields (1971) highlighted a technique for determining amino groups with high sensitivity, emphasizing the reactivity of thiol groups which proceed much faster with the reagent compared to amino groups, making it particularly suitable for checking the extent of blocking or unblocking of amino groups in proteins and peptides (Fields, 1971).
Solid Phase Synthesis
The thiol function of this compound allows for its acylation at the amino function by aliphatic and aromatic acids in solid phase synthesis, as demonstrated by Mourtas et al. (2001). This process leads to the creation of benzothiazolyl compounds, showcasing the compound's utility in synthetic chemistry (Mourtas, Gatos, & Barlos, 2001).
Thiol-Reagent Reactions
The reaction of this compound with thiol reagents, such as 1,2,4-trinitrobenzene, has been studied for both the determination of thiol groups and specific modification of thiol groups in proteins, highlighting its importance in protein chemistry and enzymatic studies (Takahashi, Kokubo, & Satake, 1983).
Chemical Sensing and Bioimaging
The thiol group in this compound contributes significantly to the development of fluorescent probes for thiol bioimaging. Bouffard et al. (2008) developed a fluorescent turn-on probe for selective sensing and bioimaging of thiols, utilizing the cleavage of the dinitrobenzenesulfonyl group by thiols. This work demonstrates the compound's application in the selective detection of thiols in living cells (Bouffard, Kim, Swager, Weissleder, & Hilderbrand, 2008).
Environmental and Material Sciences
In environmental and material sciences, this compound is utilized in the synthesis of materials for the selective adsorption of heavy metal ions. Liu et al. (2000) prepared thiol- and amino-functionalized silicas for removing heavy metal ions from wastewater, where the thiolated silica showed a higher complexation affinity for certain metal ions, illustrating the compound's potential in environmental remediation (Liu, Hidajat, Kawi, & Zhao, 2000).
Safety and Hazards
Future Directions
Research on compounds similar to “4-Amino-3-methylbenzene-1-thiol” has shown promising results in the field of anti-breast cancer agents. For instance, compound 8i exhibited promising dual enzyme inhibition of PARP-1 (IC 50 = 1.37 nM) compared to Olaparib (IC 50 = 1.49 nM), and EGFR (IC 50 = 64.65 nM) compared to Erlotinib (IC 50 = 80 nM) . This suggests that “this compound” and similar compounds could have potential applications in the development of new anti-cancer drugs.
properties
IUPAC Name |
4-amino-3-methylbenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRYCJCMAGAZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-allyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-chloro-4-methylphenyl)urea](/img/structure/B2655749.png)



![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide oxalate](/img/structure/B2655756.png)

![3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine](/img/structure/B2655760.png)





